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Compound of Interest

Compound Name: But-3-yn-1-amine

CAS No.: 14044-63-4; 88211-50-1

Cat. No.: B2377745

Get Quote

Abstract
Fragment-Based Drug Discovery (FBDD) and targeted protein degradation (PROTACs)

demand precise, bifunctional building blocks that offer chemical stability without compromising

steric availability. But-3-yn-1-amine (CAS: 14044-63-4), also known as homopropargylamine,

has emerged as a superior alternative to the shorter propargylamine linker. Its unique C4

backbone provides a critical "insulating" methylene group, decoupling the nucleophilic amine

from the electron-withdrawing alkyne. This guide details the application of But-3-yn-1-amine in

constructing DNA-Encoded Libraries (DELs), synthesizing PROTAC linkers, and executing

Activity-Based Protein Profiling (ABPP), supported by validated protocols and mechanistic

insights.

Technical Rationale: The "Homopropargyl
Advantage"
In medicinal chemistry, linker length and flexibility are determinative. While propargylamine

(C3) is commercially ubiquitous, it suffers from electronic deactivation of the amine due to the

adjacent alkyne (propargylic position).
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Why But-3-yn-1-amine?

Nucleophilicity: The extra methylene spacer in But-3-yn-1-amine (

) restores the

and nucleophilicity of the primary amine to levels comparable with alkyl amines, facilitating
smoother amide couplings and SNAr reactions.

Steric Relief: In "Click" chemistry (CuAAC), the triazole product formed from propargylamine

is often too close to the scaffold, causing steric clashes. The homopropargyl linker provides

necessary rotational freedom.

Diastereoselectivity: In asymmetric synthesis, such as the addition to sulfinyl imines,

switching from propargyl to homopropargyl reagents can completely invert

diastereoselectivity, offering access to distinct chemical space [1].

Application 1: DNA-Encoded Library (DEL)
Synthesis[1][2]
In DEL technology, But-3-yn-1-amine serves as a high-fidelity "Click Handle." It is typically

attached to a scaffold (e.g., an aromatic chloride or acid) to allow subsequent encoding or

diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Workflow Diagram: DEL Construction

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Figure 1: Integration of But-3-yn-1-amine into DNA-Encoded Libraries. The amine installs the

alkyne handle, which subsequently reacts with azide-functionalized DNA tags.

Protocol 1: SNAr Scaffold Functionalization
Use Case: Attaching the linker to a halogenated heteroaromatic scaffold (e.g., chloropyrimidine

or fluorothalidomide derivative).

Materials:

Scaffold (1.0 equiv)

But-3-yn-1-amine HCl (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: DMSO or NMP (Anhydrous)

Step-by-Step:

Dissolution: Dissolve the scaffold (0.1 mmol) in anhydrous DMSO (1 mL).

Base Addition: Add DIPEA (0.3 mmol). The solution may warm slightly.

Linker Addition: Add But-3-yn-1-amine HCl (0.12 mmol) in one portion.

Reaction: Stir at 80°C for 4–16 hours. Monitor by LC-MS for consumption of the aryl halide.

Note: If using a fluorinated scaffold (e.g., for PROTACs), reaction may proceed at RT [2].

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMSO/DIPEA. Dry over

and concentrate.

Validation:

NMR should show the terminal alkyne proton as a triplet (
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) around

2.0–2.3 ppm.

Application 2: PROTAC Linker Synthesis
But-3-yn-1-amine is critical in "Click-ready" PROTACs. It allows the modular assembly of an

E3 ligase binder (e.g., Thalidomide or Pomalidomide) and a Target Protein binder.

Case Study: In the synthesis of sEH PROTACs, But-3-yn-1-amine was used to functionalize

the E3 ligand. The resulting alkyne-tagged ligand was then "clicked" to an azide-linked

warhead [3].

Protocol 2: Amide Coupling (Standard & Difficult Cases)
Use Case: Coupling to a carboxylic acid scaffold.

Standard Conditions (EDC/HOBt):

Often sufficient for unhindered acids.

Reagents: EDC

HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), DMF.

Optimized Conditions (for Difficult Substrates):

Observation: Some reports indicate HATU/DIPEA can fail for specific sterically demanding

substrates, while EDC/DMAP succeeds [4].

Step-by-Step (High-Success Method):

Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM/DMF (9:1). Add EDC

HCl (1.5 eq) and DMAP (0.1 eq). Stir for 15 min.

Addition: Add But-3-yn-1-amine HCl (1.2 eq) and TEA (Triethylamine) (3.0 eq).

Incubation: Stir at RT for 16 hours under
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.

Purification: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DMAP) and

sat.

. Flash chromatography.

Application 3: Activity-Based Protein Profiling
(ABPP)
In ABPP, But-3-yn-1-amine acts as a bioorthogonal reporter. The amine is coupled to an

electrophilic "warhead" (targeting a specific enzyme class, e.g., serine hydrolases). Once the

probe covalently binds the target protein in a cell lysate, the alkyne tail is used to attach a

fluorescent tag via Click Chemistry.

Workflow Diagram: ABPP Two-Step Labeling

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: ABPP workflow utilizing But-3-yn-1-amine as a latent reporter handle.

Protocol 3: CuAAC "Click" Reaction for Protein Labeling
Context: Labeling an alkyne-tagged protein in complex lysate.

Reagents:
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Buffer: PBS or HEPES (pH 7.4).

Click Cocktail (Prepare Fresh):

(1 mM final)

TBTA (Ligand) (100

M final) - Pre-mix Cu and TBTA before adding to protein.

TCEP (Reducing agent) (1 mM final)

Azide-Reporter (e.g., Azide-Rhodamine) (10-100

M final)

Procedure:

Lysate Prep: Adjust protein concentration to 1 mg/mL in PBS.

Probe Binding: Add the But-3-yn-1-amine derived probe (e.g., 1

M). Incubate 1 hr at RT.

Click Reaction: Add the Click Cocktail to the lysate.

Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

Quench: Add 4x SDS-PAGE loading buffer (reducing) to quench the reaction.

Analysis: Boil for 5 min and resolve on SDS-PAGE. Scan for fluorescence.

Data Summary: Linker Comparison
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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